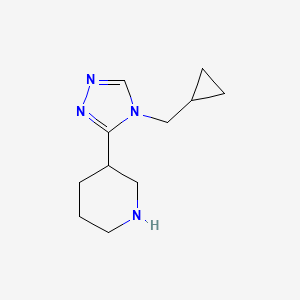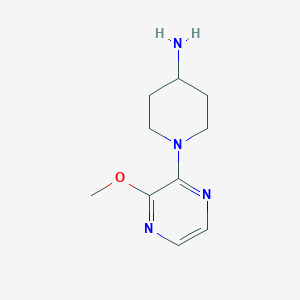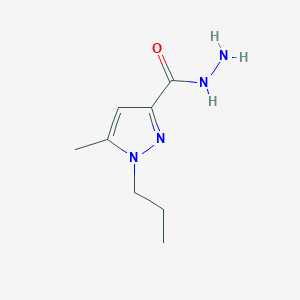
8-メトキシ-1,2,3,4-テトラヒドロ-1,6-ナフチリジン
説明
Synthesis Analysis
Several synthetic approaches exist for preparing 1,6-naphthyridines, including 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine . One notable method involves sequential reactions, such as the reaction of pre-prepared 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonia in dimethylformamide (DMF) and water. This yields the desired product in excellent yield .
科学的研究の応用
抗がん活性
「8-メトキシ-1,2,3,4-テトラヒドロ-1,6-ナフチリジン」を含む1,6-ナフチリジンは、有意な抗がん活性を有することが判明しています . これらの化合物は、さまざまな癌細胞株に対する効果について研究されており、分子モデリング研究を用いて構造活性相関 (SAR) が調べられています .
抗HIV活性
これらの化合物は、抗HIV活性も有することが判明しています . これは、これらの化合物が、HIVに対する新しい治療法の開発に潜在的に使用できることを示唆しています。
抗菌活性
1,6-ナフチリジンは、抗菌活性を示しています . これは、抗生物質耐性菌に対抗するために必要とされる、新しい抗菌薬の開発に使用できることを意味します。
鎮痛活性
これらの化合物は、鎮痛(痛みを和らげる)活性を持つことが判明しています . これは、新しい鎮痛薬の開発における潜在的な応用を示唆しています。
抗炎症活性
1,6-ナフチリジンは、抗炎症活性を持つことが判明しています . これは、炎症が特徴の疾患の治療に役立つ可能性があります。
抗酸化活性
これらの化合物は、抗酸化活性も有することが判明しています . 抗酸化物質は、フリーラジカル(不安定な分子であり、体が環境やその他の圧力に対する反応として生成する)によって引き起こされる細胞への損傷を防いだり、遅らせたりできる物質です。
作用機序
Target of Action
It is known that 1,6-naphthyridines, a class of compounds to which our compound belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
For example, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents .
Biochemical Pathways
It is known that 1,6-naphthyridines have a wide range of biological applications, suggesting that they likely interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with 1,6-naphthyridines, it can be inferred that this compound likely has significant molecular and cellular effects .
将来の方向性
生化学分析
Biochemical Properties
8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can bind to DNA and RNA, affecting gene expression and protein synthesis . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.
Cellular Effects
The effects of 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine on cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can alter gene expression by binding to transcription factors and other regulatory proteins . These changes can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, particularly tyrosine kinases, which play a vital role in cell signaling . By binding to the active site of these enzymes, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine prevents substrate binding and subsequent phosphorylation events . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and detoxification . Additionally, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can affect metabolic flux by altering the levels of key metabolites, such as ATP and NADH . These interactions underscore the compound’s potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can bind to intracellular proteins, affecting its localization and accumulation . These processes are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is essential for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA . Additionally, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localization patterns are critical for the compound’s role in regulating cellular processes.
特性
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-8-6-10-5-7-3-2-4-11-9(7)8/h5-6,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWODABXNATWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CN=C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237392 | |
| Record name | 1,6-Naphthyridine, 1,2,3,4-tetrahydro-8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820735-63-4 | |
| Record name | 1,6-Naphthyridine, 1,2,3,4-tetrahydro-8-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820735-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Naphthyridine, 1,2,3,4-tetrahydro-8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1472956.png)



![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)

![1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472964.png)
![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1472970.png)
![tert-butyl 5-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472971.png)
![N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride](/img/structure/B1472972.png)

![1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472974.png)

